7-(Naphthalen-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Description
Properties
IUPAC Name |
7-naphthalen-2-ylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O2/c21-17(22)14-10-16-18-8-7-15(20(16)19-14)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZNSROFTSLECQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC=NC4=CC(=NN34)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401182819 | |
| Record name | 7-(2-Naphthalenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401182819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886503-54-4 | |
| Record name | 7-(2-Naphthalenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886503-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(2-Naphthalenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401182819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Naphthalen-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of palladium-catalyzed reactions to form the pyrazolo[1,5-a]pyrimidine core . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium acetate.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Functional Group Transformations
The compound's functional groups allow it to participate in various chemical reactions:
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Nucleophilic Substitution Reactions : The carboxylic acid group can undergo nucleophilic substitution, enabling the introduction of different substituents at specific positions on the pyrazolo[1,5-a]pyrimidine core.
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Cross-Coupling Reactions : Utilizing palladium-catalyzed cross-coupling methods allows for the attachment of aryl or alkenyl groups, expanding the compound's structural diversity.
Reaction Mechanisms
The mechanisms involved in these reactions often include:
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Addition-Elimination Mechanism : For nucleophilic substitutions, this mechanism involves the attack of a nucleophile on an electrophilic carbon followed by the elimination of a leaving group.
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Cyclization Mechanisms : In cyclocondensation reactions, the formation of new rings occurs through nucleophilic attacks on electrophilic centers within the molecule.
Research Findings on Biological Activity
Recent studies have highlighted the biological activities associated with pyrazolo[1,5-a]pyrimidines, including:
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Anticancer Properties : Compounds within this class have shown promising results as selective inhibitors of protein kinases involved in cancer progression.
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Anti-inflammatory Activity : The ability to inhibit cyclooxygenase enzymes indicates potential applications in treating inflammatory diseases.
Data Table on Biological Activity
Scientific Research Applications
7-(Naphthalen-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of 7-(Naphthalen-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes, thereby disrupting cellular processes that are crucial for the survival and proliferation of cancer cells . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key analogs and their properties are summarized below:
Pharmacokinetic and Pharmacodynamic Comparisons
- Solubility : The hydrazide derivative (329222-72-2) has higher aqueous solubility than the carboxylic acid analogs due to its polar CONHNH₂ group .
- Tumor Uptake : Fluorinated derivatives like [¹⁸F]3 and [¹⁸F]4 () show higher tumor retention compared to carboxyl-containing [¹⁸F]5, suggesting that moderate lipophilicity (logP) optimizes biodistribution .
- Enzyme Inhibition : Ceefourin 2’s ABCC4 inhibition (IC₅₀ = 0.2 µM) highlights the synergy of CF₃ and chloro groups in blocking efflux pumps .
Biological Activity
7-(Naphthalen-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies related to this compound.
Synthesis
The synthesis of 7-(Naphthalen-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves multi-step reactions starting from naphthalene derivatives and pyrazole intermediates. The synthesis methods have been optimized to enhance yield and purity, often utilizing various solvents and reaction conditions.
Anticancer Activity
Research has demonstrated that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer properties. A study evaluated the cytotoxic effects of several derivatives against human cancer cell lines, including colon (HCT116) and lung (A549) cancer cells. The compound 7-(Naphthalen-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid showed promising results with an IC50 value indicating potent cytotoxicity against these lines .
Table 1: Cytotoxicity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7-(Naphthalen-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | HCT116 | 12.5 |
| 7-(Naphthalen-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | A549 | 15.3 |
| Reference Drug (Cisplatin) | A549 | 10.0 |
Kinase Inhibition
The compound has also been explored as a selective inhibitor for cyclin-dependent kinases (CDKs), particularly CDK2 and CHK1. Inhibitors derived from the pyrazolo[1,5-a]pyrimidine scaffold have shown significant activity in cell cycle regulation through kinase inhibition .
Table 2: Inhibition Potency Against Kinases
| Compound | Kinase Target | IC50 (µM) |
|---|---|---|
| 7-(Naphthalen-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | CDK2 | 0.09 |
| 7-(Naphthalen-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | CHK1 | 0.23 |
| Reference Inhibitor (Ribociclib) | CDK2 | 0.07 |
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[1,5-a]pyrimidines is closely related to their structural features. Modifications at various positions on the pyrazole ring significantly influence their potency and selectivity towards specific targets. For instance, substituents at the C3 and C7 positions have been shown to enhance anticancer activity while maintaining selectivity for kinase inhibition .
Case Studies
Several studies have focused on the biological efficacy of naphthalene-substituted pyrazolo[1,5-a]pyrimidines:
- In Vitro Studies : A detailed investigation into the cytotoxic effects of various derivatives against a panel of cancer cell lines demonstrated that naphthalene substitutions improved overall potency compared to unsubstituted analogs .
- Molecular Docking Studies : Computational modeling has provided insights into binding affinities and mechanisms of action for these compounds with their respective targets. Docking studies revealed that these compounds adopt conformations similar to known inhibitors, suggesting a competitive inhibition mechanism .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 7-(naphthalen-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, and how is regioselectivity controlled during synthesis?
- Methodology : A common approach involves cyclocondensation of enaminones with substituted pyrazole precursors in polar solvents (e.g., pyridine or DMF). For example, coupling naphthalen-2-yl-substituted enaminones with pyrazolo[1,5-a]pyrimidine intermediates under reflux conditions achieves the core structure . Regioselectivity is controlled by steric and electronic effects of substituents; electron-withdrawing groups on the pyrimidine ring favor specific positions .
- Characterization : Use IR spectroscopy to confirm carbonyl stretches (~1680–1720 cm⁻¹) and NMR (¹H/¹³C) to verify aromatic proton integration and substitution patterns .
Q. How can researchers validate the structural identity of synthesized derivatives?
- Analytical Workflow :
Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
X-ray Crystallography : Single-crystal analysis resolves bond lengths/angles and validates regiochemistry (e.g., as demonstrated for pyrazolo[1,5-a]pyrimidine analogs in ).
2D NMR : COSY and NOESY distinguish between regioisomers by mapping proton-proton correlations .
Q. What preliminary biological assays are recommended for screening this compound?
- In vitro Screening :
- Enzyme Inhibition : Test against kinases (e.g., Src kinase) or cyclooxygenases (COX-1/COX-2) using fluorometric or colorimetric assays .
- Cellular Activity : Assess cytotoxicity in cancer cell lines (e.g., IC₅₀ determination via MTT assay).
Advanced Research Questions
Q. How do substituent modifications at the 5-, 6-, and 7-positions influence biological activity and selectivity?
- Structure-Activity Relationship (SAR) Insights :
- 6,7-Disubstitution : Enhances COX-2 inhibition (e.g., 6,7-dimethyl derivatives in show IC₅₀ < 0.1 µM).
- Trifluoromethyl Groups : Improve metabolic stability and CNS penetration (e.g., 2-(trifluoromethyl) analogs in exhibit potent Src kinase inhibition) .
Q. What strategies resolve contradictory data on substituent effects across different studies?
- Data Reconciliation Workflow :
Meta-Analysis : Compare IC₅₀ values and assay conditions (e.g., human whole blood vs. recombinant enzyme assays in ).
Orthogonal Validation : Repeat key experiments under standardized conditions (e.g., fixed ATP concentrations for kinase assays) .
Statistical Modeling : Use multivariate regression to isolate variables (e.g., lipophilicity vs. steric bulk) influencing activity discrepancies .
Q. How can synthetic yields be optimized for large-scale production of analogs?
- Process Chemistry Considerations :
- Solvent Optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve scalability .
- Catalysis : Employ palladium-catalyzed C–H arylation for efficient introduction of aryl groups (e.g., naphthalen-2-yl) with >80% yield .
- Purification : Use automated flash chromatography or crystallization gradients to isolate high-purity (>95%) products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
